8'-Chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound notable for its unique spirocyclic structure. This compound features a chloro substituent and a dimethoxybenzoyl group, which contribute to its potential biological activity. The molecular formula of this compound is , with a molecular weight of approximately 415.874 g/mol.
This compound can be synthesized through various organic chemistry methods, with literature detailing its preparation from simpler precursors. The synthesis typically involves the reaction of substituted piperidine derivatives with appropriate benzoyl chlorides or similar compounds.
8'-Chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one belongs to the class of spiro compounds and is also categorized under quinazoline derivatives. Its structure indicates potential applications in medicinal chemistry due to its complex arrangement and functional groups.
The synthesis of 8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves:
The yields from these reactions can vary significantly based on the specific conditions employed, but reported yields are often around 78% under optimized conditions . The reaction mechanism typically involves nucleophilic substitution where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride.
The molecular structure of 8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features:
The structural data can be represented in several formats including SMILES and InChI keys for computational modeling and database searches:
ClC(=O)[C@H]1CN(C)[C@H]2C(=N)C(=C(C=C2OC)OC)N=C(C1)C
InChI=1S/C21H22ClN3O3/c1-27-19-10-12(20(24)25)18(26-2)11-13(19)14(23)15(21(11)22)16-5-7-17(28-3)8-6-16/h5-10H,1-4H2,(H,24,25)(H2,22,23)/t11-,19+/m0/s1
The primary reactions involving this compound include:
These reactions are characterized by their sensitivity to reaction conditions such as temperature and solvent choice, which can greatly affect yield and purity.
The mechanism of action for 8'-chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is not fully elucidated in existing literature but is hypothesized to involve:
Studies on related compounds indicate that modifications in the benzoyl group can significantly alter biological efficacy and selectivity.
Key physical properties include:
Chemical properties encompass:
Relevant data points include melting point ranges that are often reported between 150°C to 160°C depending on purity .
8'-Chloro-1-(3,4-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one has potential applications in:
This compound's unique structural characteristics make it a candidate for further investigation into its pharmacological properties and potential therapeutic applications.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0